
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde
Descripción general
Descripción
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a bromine atom at the 5-position, two methyl groups at the 3- and 4-positions, and an aldehyde group at the 2-position. It is often used in organic synthesis and research due to its unique reactivity and structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde typically involves the bromination of 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. One common method includes the following steps:
Starting Material Preparation: Begin with 3,4-dimethyl-1H-pyrrole-2-carbaldehyde.
Bromination Reaction: React the starting material with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperature conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions. For example, reacting with a nucleophile like sodium methoxide (NaOCH₃) can replace the bromine with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium under reflux conditions.
Reduction: NaBH₄ in methanol at room temperature.
Substitution: NaOCH₃ in methanol under reflux conditions.
Major Products
Oxidation: 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Bromo-3,4-dimethyl-1H-pyrrole-2-methanol.
Substitution: 5-Methoxy-3,4-dimethyl-1H-pyrrole-2-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Researchers use it to study the biological activity of pyrrole derivatives, which can have antimicrobial, antifungal, and anticancer properties.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, potentially leading to new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials requiring specific structural features provided by the pyrrole ring.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and aldehyde group can participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can modify biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-pyrrole-2-carbaldehyde: Lacks the methyl groups at the 3- and 4-positions, which can significantly alter its reactivity and applications.
3,4-Dimethyl-1H-pyrrole-2-carbaldehyde: Lacks the bromine atom, affecting its ability to participate in substitution reactions.
5-Chloro-3,4-dimethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
Uniqueness
5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde is unique due to the combination of its bromine atom, two methyl groups, and aldehyde functionality. This combination provides a distinct set of chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
IUPAC Name |
5-bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-4-5(2)7(8)9-6(4)3-10/h3,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMCVZRNKYZZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345990 | |
| Record name | 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19711-75-2 | |
| Record name | 5-Bromo-3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


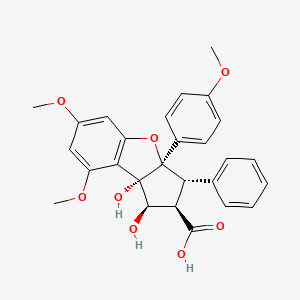
![1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B3348904.png)
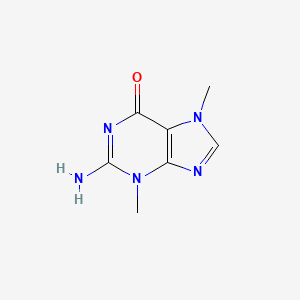

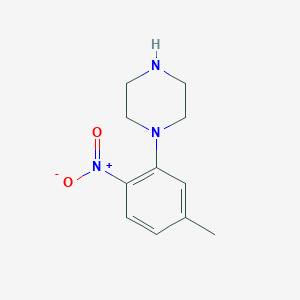
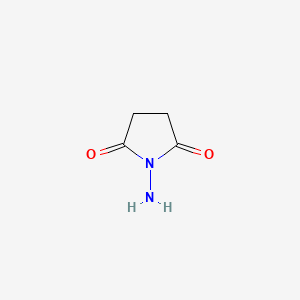
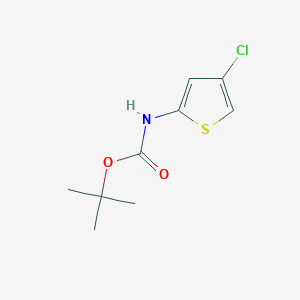
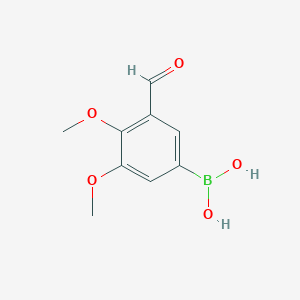

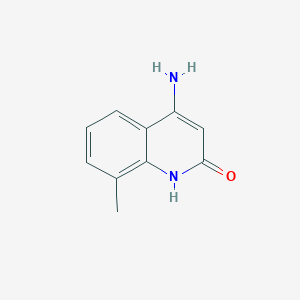



![Dibenzo[b,d]thiophen-4-ylmethanol](/img/structure/B3348983.png)
